N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzoxepine ring, and a carboxamide group
Preparation Methods
The synthesis of N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted thiourea with an α-halo ketone under Hantzsch thiazole synthesis conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Coupling of the Thiazole and Benzoxepine Rings: The final step involves coupling the thiazole and benzoxepine rings through an amide bond formation reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce production costs.
Chemical Reactions Analysis
N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique combination of functional groups makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Industrial Applications: The compound may have applications in the development of new industrial processes or products.
Mechanism of Action
The mechanism of action of N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
5-(2-Fluorophenyl)-N-methyl-2-pyrimidinamine: This compound shares the fluorophenyl group but has a different core structure.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar thiazole ring but different substituents.
The uniqueness of N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique properties and applications.
Properties
Molecular Formula |
C22H17FN2O2S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-7-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C22H17FN2O2S/c1-14-6-7-20-17(10-14)11-16(8-9-27-20)21(26)25-22-24-13-18(28-22)12-15-4-2-3-5-19(15)23/h2-11,13H,12H2,1H3,(H,24,25,26) |
InChI Key |
PJCMZILAXCJXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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